1,2-dipalMitoyl-sn-glycero-3-phospho-(1'-Myo-inositol) (aMMoniuM salt)

Description

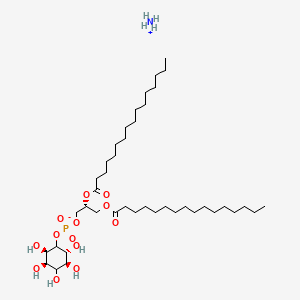

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol) (ammonium salt), abbreviated as PI(16:0/16:0)-NH₄⁺, is a saturated phosphatidylinositol (PI) species with two palmitoyl (16:0) acyl chains and an ammonium counterion . Structurally, it consists of a glycerol backbone esterified to palmitic acid at the sn-1 and sn-2 positions, while the sn-3 position is linked to a myo-inositol headgroup via a phosphate moiety. The ammonium salt enhances solubility in aqueous systems, making it suitable for biochemical and biophysical studies .

Properties

Molecular Formula |

C41H82NO13P |

|---|---|

Molecular Weight |

828.1 g/mol |

IUPAC Name |

azanium;[(2R)-2,3-di(hexadecanoyloxy)propyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3/t33-,36?,37-,38+,39-,40-,41?;/m1./s1 |

InChI Key |

MRDHBHKPDFRCJQ-HUKLJVEISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.[NH4+] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Reagents and Conditions

- sn-Glycero-3-phospho-(1'-myo-inositol : Synthesized via phosphorylation of myo-inositol or commercially sourced.

- Palmitic acid : Activated using DCC and 4-dimethylaminopyridine (DMAP) in chloroform.

- Solvent : Chloroform or dichloromethane for optimal solubility.

- Temperature : Room temperature (20–25°C) under inert atmosphere.

Reaction Mechanism

- Activation of palmitic acid by DCC forms a reactive O-acylisourea intermediate.

- Nucleophilic attack by the hydroxyl groups of sn-glycero-3-phospho-inositol results in esterification at the sn-1 and sn-2 positions.

- DMAP catalyzes the reaction by stabilizing the transition state.

Yield : 36% after purification.

Stepwise Acylation and Phosphorylation

An alternative approach involves sequential acylation of glycerol followed by phosphorylation with inositol.

Protocol

- Acylation of glycerol :

- Phosphorylation :

Advantage : Avoids the need for pre-synthesized sn-glycero-3-phospho-inositol.

Purification Techniques

Chromatography-free purification is preferred for scalability:

Solvent Precipitation

- Crude product : Dissolved in acetone to precipitate unreacted palmitic acid and DCC byproducts.

- Recrystallization :

Formation of Ammonium Salt

The final step involves neutralizing the phosphate group with ammonium hydroxide:

- Procedure :

Quality Control :

- FT-IR : Peaks at 1,240 cm⁻¹ (P=O) and 3,400 cm⁻¹ (NH₄⁺).

- ¹H NMR : δ 5.20 (inositol H-1), δ 1.25 (palmitoyl CH₂).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Condensation (DCC) | 36 | >99 | High |

| Stepwise Acylation | 28 | 95 | Moderate |

Key Insight : The DCC-mediated condensation offers higher purity and scalability but requires stringent moisture control.

Chemical Reactions Analysis

Types of Reactions: 1,2-dipalMitoyl-sn-glycero-3-phospho-(1’-Myo-inositol) (aMMoniuM salt) can undergo various chemical reactions, including:

Oxidation: This reaction can alter the fatty acid chains, affecting the compound’s stability and function.

Reduction: Reduction reactions can modify the phosphate group, impacting its interaction with other molecules.

Substitution: Substitution reactions can occur at the inositol ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles under specific pH and temperature conditions.

Major Products:

Scientific Research Applications

Biological Signaling

Cellular Signaling Mechanism

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol) is involved in cellular signaling pathways. Inositol phospholipids are key components of cell membranes and are implicated in signal transduction processes. They participate in the regulation of various cellular functions, including:

- Cell Growth: The compound influences cell proliferation and differentiation.

- Metabolic Regulation: It plays a role in metabolic pathways by acting as a second messenger.

- Survival Signals: It contributes to the survival of cells under stress conditions.

Table 1: Role of Inositol Phospholipids in Cellular Functions

| Function | Description |

|---|---|

| Cell Growth | Regulates proliferation and differentiation. |

| Metabolism | Acts as a second messenger in metabolic pathways. |

| Cell Survival | Supports cell viability under stress conditions. |

Pharmaceutical Applications

Drug Development

The ammonium salt form of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol) has been explored for its potential in drug formulation due to its biocompatibility and ability to enhance drug delivery systems.

Case Study: Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. A study evaluated the efficacy of ammonium salts containing similar structures against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated significant bactericidal activity, highlighting its potential as an antimicrobial agent.

Table 2: Antimicrobial Efficacy of Ammonium Salts

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | Moderate |

Nanotechnology

Nanocarrier Systems

Due to its amphiphilic nature, 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol) (ammonium salt) is utilized in the development of nanocarrier systems for targeted drug delivery. These systems can encapsulate therapeutic agents and enhance their bioavailability while minimizing side effects.

Case Study: Liposomal Drug Delivery

Liposomal formulations using this compound have shown promise in delivering anticancer drugs effectively to tumor sites. The liposomes facilitate the controlled release of drugs, improving therapeutic outcomes while reducing toxicity.

Nutritional Science

Role in Membrane Structure

In nutritional science, this compound is studied for its role in maintaining membrane integrity and function. It is involved in lipid metabolism and has implications for dietary fat intake and its effects on health.

Table 3: Impact on Membrane Dynamics

| Parameter | Effect |

|---|---|

| Membrane Fluidity | Enhances fluidity at physiological temperatures. |

| Signal Transduction | Facilitates receptor interactions. |

Mechanism of Action

The mechanism of action of 1,2-dipalMitoyl-sn-glycero-3-phospho-(1’-Myo-inositol) (aMMoniuM salt) involves its incorporation into cell membranes, where it participates in signaling pathways. The compound interacts with specific molecular targets, such as protein kinases and phosphatases, modulating their activity and influencing downstream signaling events. These interactions are crucial for maintaining cellular homeostasis and responding to external stimuli.

Comparison with Similar Compounds

Key Roles in Cellular Physiology :

- Signaling: PI species are precursors to phosphoinositides (e.g., PIP, PIP₂, PIP₃), which regulate membrane trafficking, cytoskeletal dynamics, and apoptosis .

- Membrane Stability : The saturated palmitoyl chains confer rigidity to lipid bilayers, influencing membrane curvature and protein interactions .

- Therapeutic Potential: Demonstrated antitumor activity in malignant pleural mesothelioma (MPM) cells by inducing caspase-independent apoptosis .

Structural and Functional Differences

Acyl Chain Variations

- Impact of Saturation :

Headgroup Modifications

- Functional Implications :

Counterion Effects

- Ammonium vs. Sodium :

Antitumor Activity

- PI(16:0/16:0)-NH₄⁺ and DOPI both induce apoptosis in MPM cells via mitochondrial depolarization and AIF translocation, but PI(16:0/16:0)-NH₄⁺ exhibits slower kinetics due to membrane rigidity .

Drug Delivery Systems

- PI(16:0/16:0)-NH₄⁺ is used in liposomes for sustained release, whereas DPPG-Na⁺ (sodium salt) is applied in ocular formulations for anti-VEGF therapy .

Membrane Protein Studies

- Short-chain analogs like 08:0 PI are utilized in fluorescence assays due to their miscibility with detergents, unlike saturated PI(16:0/16:0)-NH₄⁺ .

Biological Activity

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-Myo-inositol) (ammonium salt), commonly referred to as DPPI, is a phospholipid that plays a crucial role in cellular signaling and membrane dynamics. This article provides an in-depth exploration of its biological activities, including its implications in cellular physiology, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DPPI belongs to the class of inositol phospholipids, characterized by a glycerol backbone with two palmitic acid chains and a phosphate group linked to myo-inositol. Its molecular formula is with a molecular weight of approximately 842.04 g/mol. The compound is soluble in organic solvents and forms lipid bilayers that are essential for cellular membrane integrity.

Biological Functions

Cellular Signaling

DPPI is integral to various signaling pathways within cells. It participates in the regulation of cellular growth, metabolism, proliferation, and survival. Inositol phospholipids like DPPI are known to influence the dynamics of cell membranes and are involved in the modulation of protein interactions at the membrane level .

Membrane Dynamics

As a component of cellular membranes, DPPI contributes to membrane fluidity and organization. Its structural properties allow it to form lipid bilayers that can host various proteins involved in signaling cascades. This property is essential for processes such as endocytosis and exocytosis .

Case Studies

-

Cancer Therapy Applications

Recent studies have highlighted the potential of DPPI in cancer therapy through its incorporation into liposomal formulations. These formulations enhance drug delivery efficiency by improving the bioavailability of chemotherapeutic agents. For instance, liposomes containing DPPI have shown increased accumulation at tumor sites and enhanced apoptosis induction in cancer cells compared to traditional drug delivery methods . -

Neuroprotective Effects

Research has indicated that DPPI may exhibit neuroprotective properties. In a study examining its effects on neuronal cells, DPPI was found to reduce oxidative stress markers and promote cell survival under neurotoxic conditions. This suggests a potential role for DPPI in neurodegenerative disease therapies .

Data Tables

Q & A

Q. What are the established methods for synthesizing and purifying 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol) (ammonium salt) with high purity?

Synthesis typically involves coupling palmitoyl fatty acids to the sn-1 and sn-2 positions of a glycerol backbone, followed by phosphorylation of the sn-3 hydroxyl group with myo-inositol. Purification is achieved via column chromatography (e.g., silica gel or reverse-phase) to remove unreacted precursors and byproducts. Purity (>98%) is validated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Storage as a crystalline solid at -20°C ensures long-term stability .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry (e.g., sn-glycero configuration) and fatty acid regioselectivity .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., MALDI-TOF or ESI-MS) and detects isotopic patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups like phosphate and ammonium ions .

Q. How should researchers optimize storage conditions to maintain compound stability?

Store at -20°C in anhydrous, inert environments (e.g., argon-flushed vials) to prevent hydrolysis of ester bonds. Stability over ≥2 years is achievable when protected from light and humidity. Periodic TLC or HPLC analysis is recommended to monitor degradation (e.g., free fatty acid formation) .

Advanced Research Questions

Q. What experimental designs are suitable for investigating this compound’s role in caspase-independent apoptosis pathways?

- Cell Viability Assays : Use MTT or Annexin V/PI staining to assess apoptosis in cancer cell lines (e.g., mesothelioma) .

- Mitochondrial Dysfunction : Measure ΔΨm collapse via JC-1 staining or TMRE fluorescence .

- AIF Translocation : Employ siRNA silencing (e.g., Bid-targeted siRNA) combined with immunofluorescence to track apoptosis-inducing factor (AIF) nuclear translocation .

Q. How can lipid-protein interaction studies be designed to explore its function in signaling cascades?

- Liposome Flotation Assays : Incorporate the compound into liposomes with proteins (e.g., kinases) to study binding specificity under varying pH or ionic conditions .

- Surface Plasmon Resonance (SPR) or QCM : Quantify real-time binding kinetics with receptors (e.g., phosphatidylinositol-binding domains) .

- Fluorescence Anisotropy : Monitor conformational changes in labeled proteins upon lipid interaction .

Q. What methodologies address contradictions in reported solubility profiles across buffer systems?

- Dynamic Light Scattering (DLS) : Assess aggregation states in aqueous buffers (e.g., PBS vs. Tris-HCl) .

- Critical Micelle Concentration (CMC) : Determine using fluorescent probes (e.g., diphenylhexatriene) to optimize experimental concentrations .

Q. How does the compound influence membrane dynamics in model lipid bilayers?

- Langmuir Trough Experiments : Measure surface pressure-area isotherms to evaluate lipid packing and phase behavior .

- FRAP (Fluorescence Recovery After Photobleaching) : Quantify lateral diffusion in bilayers doped with fluorescent analogs .

- Neutron Scattering : Resolve structural changes in mixed lipid systems (e.g., DPPC/DPPG ratios) .

Q. What approaches elucidate its interaction with myo-inositol transporters in metabolic studies?

- Radiolabeled Uptake Assays : Use ³H-myo-inositol to track transport efficiency in cells (e.g., SMIT1/HMIT-expressing models) .

- CRISPR Knockout Models : Generate SMIT1-deficient cell lines to isolate transporter-specific effects .

- LC-MS/MS : Quantify intracellular inositol phosphate derivatives post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.